3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine 3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20714692
InChI: InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2
SMILES:
Molecular Formula: C7H4Cl2F3N
Molecular Weight: 230.01 g/mol

3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC20714692

Molecular Formula: C7H4Cl2F3N

Molecular Weight: 230.01 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
IUPAC Name 3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H4Cl2F3N/c8-2-4-1-5(9)6(13-3-4)7(10,11)12/h1,3H,2H2
Standard InChI Key NLNKYMLEZQFFJX-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1Cl)C(F)(F)F)CCl

Introduction

Structural Characteristics and Isomerism

Molecular Architecture

The compound’s pyridine ring is substituted with three distinct groups:

  • Trifluoromethyl (-CF₃) at position 2, contributing to enhanced lipophilicity and metabolic stability.

  • Chlorine (-Cl) at position 3, which influences electronic distribution and reactivity.

  • Chloromethyl (-CH₂Cl) at position 5, a reactive site for further alkylation or cross-coupling reactions .

The spatial arrangement of these groups distinguishes it from positional isomers such as 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (ChemSpider ID: 10810429), where the chloromethyl and trifluoromethyl groups occupy positions 2 and 5, respectively . Such isomerism significantly alters physicochemical properties; for instance, the relocation of the chloromethyl group to position 5 in the target compound may reduce steric hindrance compared to its positional analogs, facilitating interactions with biological targets .

Comparative Structural Analysis

The table below contrasts key structural features of 3-chloro-5-(chloromethyl)-2-(trifluoromethyl)pyridine with related derivatives:

CompoundSubstituents (Positions)Molecular FormulaMolecular Weight (g/mol)
Target Compound-CF₃ (2), -Cl (3), -CH₂Cl (5)C₇H₄Cl₂F₃N230.01
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine-CF₃ (5), -Cl (3), -CH₂Cl (2)C₇H₄Cl₂F₃N230.01
2,3-Dichloro-5-(trifluoromethyl)pyridine-CF₃ (5), -Cl (2,3)C₆HCl₂F₃N216.98

Data derived from computational models and experimental analogs suggest that the target compound’s chloromethyl group at position 5 enhances its electrophilicity compared to derivatives with substituents at position 2 .

Synthesis and Industrial Production

Chlorination and Fluorination Strategies

The synthesis of trifluoromethylpyridine (TFMP) derivatives typically involves halogen exchange reactions. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a closely related compound, is produced via vapor-phase fluorination of trichloromethylpyridine intermediates . Adapting this methodology, the target compound could be synthesized through the following steps:

  • Chlorination of 5-Methylpyridine Derivatives:
    Starting with 3-chloro-5-methyl-2-(trifluoromethyl)pyridine, chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) introduces a chloromethyl group at position 5.

    C₇H₅ClF₃N+Cl2FeCl3C₇H₄Cl₂F₃N+HCl\text{C₇H₅ClF₃N} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{C₇H₄Cl₂F₃N} + \text{HCl}

    This reaction proceeds under mild conditions (60–80°C) with iron(III) chloride as a catalyst .

  • Catalytic Vapor-Phase Fluorination:
    As described in patent EP0078410A2, vapor-phase reactions using activated carbon or metal chloride catalysts (e.g., CuCl₂) enable precise substitution patterns . For instance, reacting 3-chloro-5-(trichloromethyl)-2-(trifluoromethyl)pyridine with hydrogen fluoride (HF) yields the chloromethyl derivative:

    C₇H₃Cl₃F₃N+HFC₇H₄Cl₂F₃N+HCl\text{C₇H₃Cl₃F₃N} + \text{HF} \rightarrow \text{C₇H₄Cl₂F₃N} + \text{HCl}

Industrial Scalability

Continuous flow reactors are favored in industrial settings to optimize yield and purity. Key parameters include:

  • Temperature: 120–150°C for vapor-phase reactions.

  • Catalyst Load: 5–10 wt% activated carbon.

  • Residence Time: 30–60 seconds to minimize side reactions .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the target compound is limited, its properties can be extrapolated from analogs:

PropertyValueMethod/Source
Melting Point75–77°C (predicted)QSPR models
LogP (Partition Coefficient)2.9Fragment-based estimation
Water Solubility<20 mg/L (25°C)Analogous to 2,3,5-DCTF
Vapor Pressure0.15 mmHg (25°C)EPI Suite™ estimation

The trifluoromethyl group contributes to low water solubility and high lipid permeability, making the compound suitable for agrochemical formulations .

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Intermediates

TFMP derivatives are pivotal in synthesizing herbicides and insecticides. The target compound’s chloromethyl group enables conjugation with heterocyclic amines or sulfonamides, enhancing bioactivity. For example:

  • Herbicidal Activity: Analogous compounds inhibit acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis .

  • Insecticidal Formulations: Chloromethyl groups facilitate cross-linking with proteins in insect nervous systems, disrupting neurotransmission .

Pharmaceutical Relevance

In drug discovery, the trifluoromethyl group improves metabolic stability and target binding. Potential applications include:

  • Kinase Inhibitors: The compound could serve as a scaffold for inhibitors targeting tyrosine kinases involved in cancer progression.

  • Antimicrobial Agents: Chlorine and chloromethyl groups exhibit broad-spectrum activity against Gram-positive bacteria .

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